3-(2-Chloro-phenyl)-acrylic acid methyl ester
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Overview
Description
3-(2-Chloro-phenyl)-acrylic acid methyl ester: is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a chloro-substituted phenyl ring attached to an acrylic acid methyl ester moiety. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-phenyl)-acrylic acid methyl ester typically involves the esterification of 3-(2-Chloro-phenyl)-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: 3-(2-Chloro-phenyl)-acrylic acid.
Reduction: 3-(2-Chloro-phenyl)-propanol.
Substitution: Various substituted phenylacrylic acid esters.
Scientific Research Applications
Chemistry: 3-(2-Chloro-phenyl)-acrylic acid methyl ester is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chloro-substituted phenyl compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-phenyl)-acrylic acid methyl ester involves its interaction with specific molecular targets. The chloro-substituted phenyl ring can interact with enzymes and receptors, leading to various biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
- 3-(2-Bromo-phenyl)-acrylic acid methyl ester
- 3-(2-Fluoro-phenyl)-acrylic acid methyl ester
- 3-(2-Methyl-phenyl)-acrylic acid methyl ester
Comparison: Compared to its analogs, 3-(2-Chloro-phenyl)-acrylic acid methyl ester exhibits unique reactivity due to the presence of the chloro group. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTRTUQCRHOIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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